2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and stability. The incorporation of fluorine atoms into the bicyclo[1.1.1]pentane framework enhances its physicochemical properties, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves multiple steps, starting from readily available precursors. One practical and scalable approach includes the use of fluorinated reagents to introduce the fluorine atoms into the bicyclo[1.1.1]pentane core . The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the selective incorporation of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its specific fluorination pattern, which enhances its stability, reactivity, and biological activity compared to other similar compounds . The unique three-dimensional structure of the bicyclo[1.1.1]pentane core further contributes to its distinct properties .
Biological Activity
2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2703782-15-2) is a novel compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its significance in drug development.
- Molecular Formula : C12H10F2O2
- Molecular Weight : 224.20 g/mol
- Structure : The compound features a bicyclo[1.1.1]pentane core with fluorine substitutions, which may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to act as a bioisostere for phenyl rings in various pharmacophores. This substitution can lead to improved solubility, metabolic stability, and reduced toxicity compared to traditional aromatic compounds .
Anti-inflammatory Properties
Research indicates that derivatives of bicyclo[1.1.1]pentanes can exhibit significant anti-inflammatory effects. For instance, the incorporation of the bicyclic structure into anti-inflammatory drugs has shown enhanced potency and selectivity . In comparative studies, compounds with bicyclo[1.1.1]pentane structures demonstrated superior activity against inflammation markers when compared to their phenyl counterparts.
Case Studies
Several studies have investigated the efficacy of bicyclo[1.1.1]pentane derivatives in various biological contexts:
- Study on γ-secretase Inhibitors : A study replaced the phenyl group in a γ-secretase inhibitor with a bicyclo[1.1.1]pentane moiety, resulting in enhanced activity and improved pharmacokinetic profiles .
- Photochemical Synthesis : A large-scale synthesis method was developed for bicyclo[1.1.1]pentane derivatives, allowing for rapid production and evaluation of their biological activities .
Synthesis Techniques
The synthesis of this compound has been explored through various methods, including:
- Flow Photochemical Reactions : This method allows for efficient construction of the bicyclic core at a large scale, facilitating further modifications for medicinal applications .
- Metal-Free Homolytic Aromatic Alkylation : This technique has shown promise in synthesizing related bicyclic compounds, expanding the toolkit available for medicinal chemists .
Comparative Analysis
The following table summarizes key findings on the biological activity of this compound compared to traditional phenyl compounds:
Property | Bicyclo[1.1.1]pentane Derivative | Traditional Phenyl Compound |
---|---|---|
Solubility | Higher | Lower |
Metabolic Stability | Improved | Variable |
Toxicity | Reduced | Often higher |
Anti-inflammatory Activity | Enhanced | Moderate |
Properties
Molecular Formula |
C12H10F2O2 |
---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
2-fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F2O2/c13-8-3-1-7(2-4-8)11-5-12(6-11,9(11)14)10(15)16/h1-4,9H,5-6H2,(H,15,16) |
InChI Key |
KLFHTCGRCMXATF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.